Welcome to the BenchChem Online Store!
molecular formula C8H13ClO B1622289 2-Methylcyclohexane-1-carbonyl chloride CAS No. 90403-98-8

2-Methylcyclohexane-1-carbonyl chloride

Cat. No. B1622289
M. Wt: 160.64 g/mol
InChI Key: KGMWXVAUXAJKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365579B2

Procedure details

To a flask containing an amine or an amine salt (preferably 1 equiv) is added CDI (1-2 equiv, preferably 1.10 equiv) and an organic solvent (such as 1,4-dioxane, THF, DCM, DMF, or pyridine, preferably pyridine). If an amine salt is used, pyridine is used as the solvent. The reaction mixture is stirred at ambient temperature for about 2-24 h (preferably about 16 h). A second amine (1-3 equiv, preferably 1.10 equiv) is then added to the mixture which is stirred at ambient temperature for about 2-24 h (preferably about 16 h). The organic solvent is optionally removed under reduced pressure. The crude material can be partitioned between an organic solvent (such as EtOAc or DCM) and water, an aqueous base (such as saturated aqueous NaHCO3) or brine. The layers are separated and the organic solution is optionally washed with water, an aqueous base (such as saturated aqueous NaHCO3) and/or brine, dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated under reduced pressure to give the target compound. The crude material is optionally purified by precipitation, crystallization, or trituration from an appropriate solvent or solvents or by chromatography to give the target compound.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1N=CN(C(N2C=N[CH:10]=[CH:9]2)=O)C=1.[O:13]1[CH2:18][CH2:17]OCC1.[CH2:19]1[CH2:23]O[CH2:21][CH2:20]1.C(Cl)[Cl:25]>N1C=CC=CC=1.CN(C=O)C>[CH3:9][CH:10]1[CH2:23][CH2:19][CH2:20][CH2:21][CH:17]1[C:18]([Cl:25])=[O:13]

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for about 2-24 h (preferably about 16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred at ambient temperature for about 2-24 h (preferably about 16 h)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The organic solvent is optionally removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material can be partitioned between an organic solvent (such as EtOAc or DCM) and water
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic solution is optionally washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous base (such as saturated aqueous NaHCO3) and/or brine, dried over anhydrous Na2SO4 or MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the target compound
CUSTOM
Type
CUSTOM
Details
The crude material is optionally purified by precipitation, crystallization, or trituration from an appropriate solvent or solvents or by chromatography
CUSTOM
Type
CUSTOM
Details
to give the target compound

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC1C(CCCC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.